2-methylthiomorpholine-3-thione
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Overview
Description
2-Methylthiomorpholine-3-thione is an organosulfur compound with the molecular formula C₅H₉NS₂ It is characterized by a morpholine ring substituted with a methyl group and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylthiomorpholine-3-thione typically involves the reaction of morpholine derivatives with sulfur-containing reagents. One common method includes the reaction of 2-methylmorpholine with carbon disulfide (CS₂) under basic conditions to form the thione derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiomorpholine-3-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA, under mild to moderate temperatures.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in anhydrous solvents.
Substitution: Various nucleophiles like amines, alcohols, or thiols, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted morpholine derivatives.
Scientific Research Applications
2-Methylthiomorpholine-3-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 2-methylthiomorpholine-3-thione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, its sulfur-containing structure allows it to participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Thiourea: Similar in having a thione group but differs in the absence of the morpholine ring.
2-Methylmorpholine: Lacks the thione group, making it less reactive in certain chemical reactions.
Morpholine-3-thione: Similar structure but without the methyl substitution.
Uniqueness: 2-Methylthiomorpholine-3-thione stands out due to its combination of a morpholine ring, a methyl group, and a thione group, which collectively contribute to its unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in various research fields.
Properties
CAS No. |
74986-81-5 |
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Molecular Formula |
C5H9NS2 |
Molecular Weight |
147.3 g/mol |
IUPAC Name |
2-methylthiomorpholine-3-thione |
InChI |
InChI=1S/C5H9NS2/c1-4-5(7)6-2-3-8-4/h4H,2-3H2,1H3,(H,6,7) |
InChI Key |
LLDMSTDBOMJNJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=S)NCCS1 |
Purity |
95 |
Origin of Product |
United States |
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